molecular formula C12H10N2O3 B11878586 2-(Phenoxymethyl)pyrimidine-5-carboxylic acid CAS No. 1092291-58-1

2-(Phenoxymethyl)pyrimidine-5-carboxylic acid

Cat. No.: B11878586
CAS No.: 1092291-58-1
M. Wt: 230.22 g/mol
InChI Key: KGEPXEXMQLXFHH-UHFFFAOYSA-N
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Description

2-(Phenoxymethyl)pyrimidine-5-carboxylic acid is a heterocyclic compound with the molecular formula C12H10N2O3. It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenoxymethyl)pyrimidine-5-carboxylic acid typically involves the reaction of pyrimidine derivatives with phenoxymethyl halides under basic conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents to form the carbon-carbon bond between the pyrimidine ring and the phenoxymethyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This would include the selection of appropriate solvents, catalysts, and reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

2-(Phenoxymethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

2-(Phenoxymethyl)pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Phenoxymethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Pyrimidine-2-carboxylic acid
  • Pyrimidine-5-carboxylic acid
  • Phenoxymethylpenicillin

Uniqueness

2-(Phenoxymethyl)pyrimidine-5-carboxylic acid is unique due to its specific structure, which combines the properties of both the pyrimidine ring and the phenoxymethyl group.

Properties

CAS No.

1092291-58-1

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

2-(phenoxymethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H10N2O3/c15-12(16)9-6-13-11(14-7-9)8-17-10-4-2-1-3-5-10/h1-7H,8H2,(H,15,16)

InChI Key

KGEPXEXMQLXFHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC=C(C=N2)C(=O)O

Origin of Product

United States

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